molecular formula C8H13N3 B11813124 N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine

Cat. No.: B11813124
M. Wt: 151.21 g/mol
InChI Key: OOAILRISSCDLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a chemical compound of interest in medicinal chemistry and oncology research. Structurally, it features a cyclopropylamine group linked to a pyrazole ring, a motif found in compounds investigated for their biological activity. Specifically, cyclopropanamine derivatives have been identified and patented as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is a promising therapeutic target for cancers and neurological disorders such as Alzheimer's disease . Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes. Furthermore, structural analogs of this compound, which share the core combination of a substituted pyrazole and a cyclopropanamine, have been developed as selective disruptors of the β-catenin/BCL9 protein-protein interaction . This interaction is a critical node in the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers and drives tumor invasion and metastasis. Disrupting this interaction presents a strategy to abrogate oncogenic signaling and reduce the invasiveness of cancer cells . This product is intended for research purposes only, specifically for in vitro studies exploring these mechanisms and for the development of novel anti-cancer therapeutics. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10)

InChI Key

OOAILRISSCDLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

Pyrazole formation typically involves reacting hydrazine derivatives with α,β-unsaturated aldehydes or ketones. For example:

  • Reagents : Hydrazine hydrate and ethyl acetoacetate under acidic conditions.

  • Conditions : Reflux in ethanol (4–6 h, 70–80°C).

  • Yield : ~65–75% for 1,3,5-trimethylpyrazole derivatives.

Cyclization of Prefunctionalized Intermediates

Alternative methods use prefunctionalized hydrazines, such as:

  • Example : 4-Amino-1-ethyl-1H-pyrazole is synthesized via alkylation of 4-aminopyrazole with ethyl bromide in the presence of NaH.

  • Conditions : Dry DMF, 0°C to room temperature, 12 h.

Introduction of the Ethyl Side Chain

The ethyl group at the pyrazole’s 1-position is introduced via alkylation:

Direct Alkylation of Pyrazole

  • Reagents : Ethyl iodide or ethyl bromide with a base (e.g., K₂CO₃).

  • Conditions : Anhydrous DMF, 60°C, 8–12 h.

  • Challenges : Competing N-alkylation at other positions requires careful stoichiometry.

Reductive Amination

For pyrazoles with pre-existing amine groups:

  • Example : 1-(1H-Pyrazol-4-yl)ethan-1-one is reacted with cyclopropanamine using NaBH₃CN in methanol.

  • Yield : ~20–30% due to steric hindrance.

Coupling with Cyclopropanamine

The final step involves linking the ethyl-pyrazole intermediate to cyclopropanamine.

Nucleophilic Substitution

  • Reagents : Chloroethyl-pyrazole derivatives + cyclopropanamine.

  • Conditions : DIPEA as base, DCM, room temperature, 24 h.

  • Yield : 45–60%.

Reductive Amination

  • Reagents : Ethyl-pyrazole aldehyde + cyclopropanamine + NaBH₄.

  • Conditions : Methanol, 0°C to RT, 2 h.

  • Yield : 50–70% with optimized stoichiometry.

Buchwald-Hartwig Amination

For halogenated pyrazole intermediates:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Conditions : Toluene, 110°C, 18 h.

  • Yield : Up to 85% for bromopyrazole substrates.

One-Pot Multistep Synthesis

Recent methods consolidate steps to improve efficiency:

Sequential Alkylation-Amination

  • Steps :

    • Alkylation of 4-aminopyrazole with ethyl bromide.

    • In situ reductive amination with cyclopropanamine.

  • Solvent : Isopropanol, 100°C, 2 h.

  • Yield : 57%.

Tandem Cyclization-Coupling

  • Example : Simultaneous pyrazole formation and amine coupling using Rh catalysis.

  • Conditions : EtOH, microwave irradiation (150°C, 30 min).

  • Yield : 71%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic systems are prioritized:

Continuous Flow Alkylation

  • Reactor Type : Microfluidic reactor with immobilized base.

  • Throughput : 1 kg/h with >90% purity.

Catalytic Hydrogenation

  • Catalyst : Raney Ni or Pd/C.

  • Conditions : H₂ (50 psi), MeOH, 50°C.

  • Yield : 88–92%.

Purification and Characterization

Final purification is critical for pharmaceutical-grade material:

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water gradient.

  • Retention Time : 8.2 min.

Crystallization

  • Solvent System : Ethyl acetate/hexane (1:3).

  • Purity : >99% by NMR.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Reductive Amination50–70%>95%Moderate$$
Buchwald-Hartwig85%>98%High$$$
One-Pot71%90%High$$
Continuous Flow90%>99%Industrial$$$$

Challenges and Solutions

  • Steric Hindrance : Bulky pyrazole substituents reduce amination efficiency. Using Pd-catalyzed methods mitigates this.

  • Byproducts : Over-alkylation is minimized via slow addition of alkylating agents.

  • Moisture Sensitivity : Anhydrous conditions are maintained using molecular sieves .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the cyclopropane moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Purity Variations

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Modifications Purity (%) Key Analytical Data (NMR, MS) Reference
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine (Target) Pyrazole-ethyl-cyclopropanamine N/A Not explicitly provided -
Compound 109 () Pyrrole-2-carboxamide with trifluoromethylpyridinyl 95.37 Distinct NMR shifts for pyrrole and pyrazole
Compound 110 () Isomer II of Compound 109 100 ESIMS: Molecular ion [M+H]+ confirmed
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyridinyl substitution at pyrazole N1 17.9% yield M.p. 104–107°C; HRMS m/z 215 [M+H]+
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl () Phenyl substitution at pyrazole N1; hydrochloride salt N/A Molecular formula C13H16ClN3

Key Observations:

  • Purity and Isomerism : Compound 109 (purity 95.37%) and its isomer 110 (purity 100%) demonstrate that stereochemical differences significantly impact synthetic efficiency or stability .
  • Substituent Effects : Introducing a pyridinyl group () reduces synthetic yield (17.9%) compared to simpler analogs, likely due to steric hindrance or reactivity challenges .
  • Solubility Enhancement : The hydrochloride salt in (C13H16ClN3) suggests improved aqueous solubility compared to the parent amine, a critical factor in bioavailability .

Functional Group Comparisons

Pyrazole vs. Triazole ()

Compound 108 (1,2,4-triazol-3-yl analog) exhibits similar NMR and ESIMS profiles to pyrazole derivatives but shows marginally higher purity (99.46–99.94%). The triazole’s additional nitrogen may enhance hydrogen bonding or metabolic stability .

Cyclopropane vs. Piperidine ()

In , replacing cyclopropanamine with a piperidinyl group (e.g., compound 47) introduces conformational flexibility.

Ethyl vs. Methyl Linkers ()

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (, C9H15N3) differs in linker length (ethyl vs. methyl).

Spectral and Analytical Data

  • NMR : Pyrazole protons in the target compound and analogs typically resonate at δ 7.5–8.5 ppm (1H NMR), while cyclopropane protons appear as multiplets near δ 0.5–1.5 ppm .
  • Mass Spectrometry : ESIMS data consistently confirm molecular ions (e.g., [M+H]+ = 215 for ), validating synthetic routes .
  • Chromatography : HPLC purity ≥95% for most analogs () underscores robust purification protocols, though isomer separation remains challenging (e.g., 94.45% purity for isomer I of 117) .

Implications for Drug Design

  • Pyrazole Optimization : The pyrazole ring’s position and substituents (e.g., trifluoromethylpyridinyl in ) enhance target affinity or selectivity .
  • Salt Formation : Hydrochloride salts () improve physicochemical properties, a strategy worth exploring for the target compound .
  • Synthetic Challenges : Low yields in highlight the need for optimized coupling conditions when introducing bulky substituents .

Biological Activity

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies, activity data, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to an ethyl group, which is further connected to a pyrazole moiety. The structural formula can be represented as follows:

N 1 1H Pyrazol 4 yl ethyl cyclopropanamine\text{N 1 1H Pyrazol 4 yl ethyl cyclopropanamine}

This unique structure is believed to contribute to its biological activity through interactions with various molecular targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives.

In Vitro Studies

Case Study: MCF-7 Cell Line

  • IC50 Value : 1.88 μM
  • Mechanism : The compound inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Case Study: B16-F10 Cell Line

  • IC50 Value : 2.12 μM
  • Significance : This indicates effectiveness against melanoma cells, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results indicate robust antibacterial activity, particularly against Gram-positive bacteria, suggesting the compound's potential as a lead for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Modifications at various positions on the pyrazole and cyclopropane rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Substituent Variations :
    • Substituting different alkyl groups on the pyrazole ring has shown to enhance activity.
    • For instance, introducing an ethyl group instead of a methyl group on the nitrogen of the pyrazole increased inhibition potency significantly.
  • Activity Against Mutated Targets :
    • The compound retains activity against mutated forms of oncogenic kinases, which is crucial for therapeutic applications in resistant cancer types.

Research and Development Insights

The ongoing research into this compound emphasizes its potential in drug development pipelines. The following aspects are being investigated:

  • Metabolic Stability : Enhancements in metabolic stability are being sought to improve bioavailability.
  • Selectivity Profiles : Research is focusing on optimizing selectivity for specific cancer types or bacterial strains to minimize side effects.

Q & A

Q. What synthetic routes are commonly employed for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between pyrazole derivatives and cyclopropanamine precursors. For example, copper(I)-catalyzed cross-coupling reactions with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C have been reported, yielding products after 48 hours . Purification involves liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients). Key optimization parameters include catalyst loading (e.g., CuBr), solvent choice, and reaction duration to maximize yield and minimize byproducts .

Q. How is the purity and structural integrity of this compound validated?

Characterization relies on nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). For instance, ¹H NMR in DMSO-d6 resolves peaks for the pyrazole ring (δ ~8.39 ppm) and cyclopropane protons (δ ~1.39–1.43 ppm), while HRMS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 215) . HPLC with UV detection (>95% purity) and supercritical fluid chromatography (SFC) are critical for assessing enantiomeric purity, especially when separating racemic mixtures using columns like Lux A1 .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

The pyrazole ring provides hydrogen-bonding capability, while the cyclopropane moiety introduces steric constraints and metabolic stability. The ethyl linker between the two groups modulates conformational flexibility, affecting interactions with hydrophobic protein pockets. These features are probed via structure-activity relationship (SAR) studies, such as substituting the pyrazole with halogens or modifying the cyclopropane with methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or MS data (e.g., shifts in pyrazole proton signals) may arise from tautomerism or impurities. For example, highlights isomers of pyrazole-carboxamide derivatives with distinct purity profiles (95–100%) despite similar NMR patterns. To resolve ambiguities, researchers should:

  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • Validate purity via orthogonal methods (e.g., SFC vs. HPLC) .

Q. What methodologies are effective for studying the compound’s binding affinity to biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff). For example, SPR studies on pyrazole derivatives have revealed nanomolar affinities for kinase targets. Competitive binding assays with fluorescent probes (e.g., ATP analogs) further validate selectivity. Additionally, X-ray crystallography using SHELX-refined protein-ligand structures can map interaction sites .

Q. How can enantiomeric separation challenges be addressed during synthesis?

Chiral SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) achieves baseline separation of enantiomers. For instance, a Lux A1 column with methanol co-solvent (30%) resolved enantiomers of a related pyrrole-carboxamide derivative, yielding >98% purity . Preferential crystallization or chiral auxiliaries during synthesis may also reduce racemization .

Q. What strategies mitigate side reactions in multicomponent syntheses involving cyclopropanamine?

Side reactions (e.g., cyclopropane ring-opening) are minimized by:

  • Using anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Optimizing stoichiometry (e.g., limiting excess amines to avoid nucleophilic byproducts).
  • Employing mild bases (e.g., Cs2CO3 instead of NaOH) to preserve stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.